
4-(3-Bromo-2-methylpropyl)morpholine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Bromo-2-methylpropyl)morpholine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Morpholine Derivatives : Studies have explored the synthesis of morpholine derivatives, which include compounds related to 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide. For example, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride demonstrates a method for creating morpholine derivatives through cyclization and acidification processes, highlighting the ease and efficiency of such synthetic routes (Tan Bin, 2011).
- Functionalization of Pyridazin-3(2H)-one Ring : The functionalization of the pyridazinone ring via palladium-catalysed aminocarbonylation indicates the chemical versatility of morpholine derivatives. This method showcases the reactivity of bromo-substituted compounds in forming new amides, suggesting potential for diverse chemical modifications and applications (A. Takács et al., 2012).
Pharmacological and Biological Activities
- Antifungal and Anti-inflammatory Activities : Morpholine derivatives have shown potential pharmacological activities. For instance, novel 2-methyl-quinazolin-4(3H)-ones, which include morpholine substituents, have been evaluated for their analgesic, anti-inflammatory, antibacterial, and antifungal activities. These compounds demonstrated significant antimicrobial activity against various bacteria and fungi, indicating the potential of morpholine derivatives in medicinal chemistry (P. Panneerselvam et al., 2003).
- Xanthine Oxidase Inhibition : Another study evaluated cyclodidepsipeptides containing morpholine-dione structures for their inhibitory activity against xanthine oxidase (XO), a target for gout treatment. These compounds exhibited significant XO inhibition and anti-inflammatory effects, suggesting their potential application in treating conditions related to excessive uric acid production (A. Šmelcerović et al., 2013).
properties
IUPAC Name |
4-(3-bromo-2-methylpropyl)morpholine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO.BrH/c1-8(6-9)7-10-2-4-11-5-3-10;/h8H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEUHSPFTYHZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-2-methylpropyl)morpholine hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-methyl-N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2635045.png)
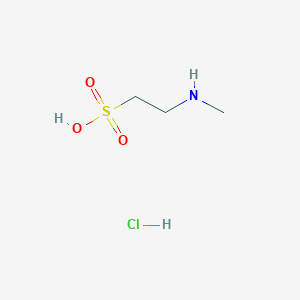
![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635049.png)
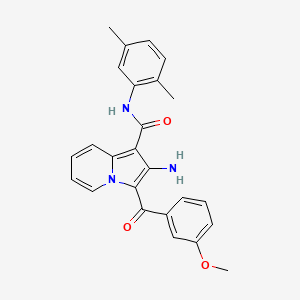
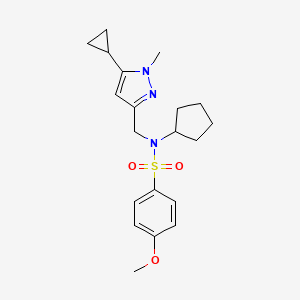
![Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B2635052.png)
![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one](/img/structure/B2635053.png)

![(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2635055.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2635059.png)
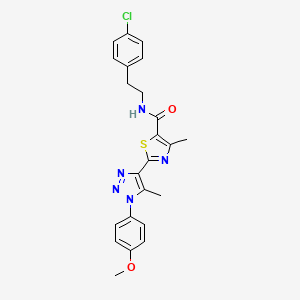
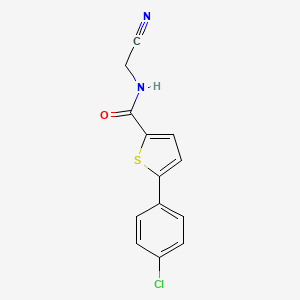
![2-(5-Methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635064.png)